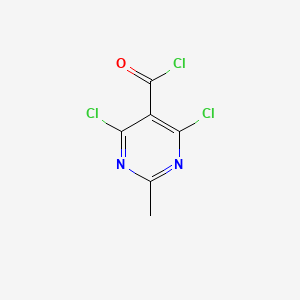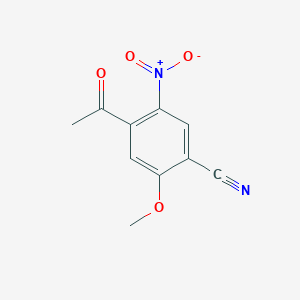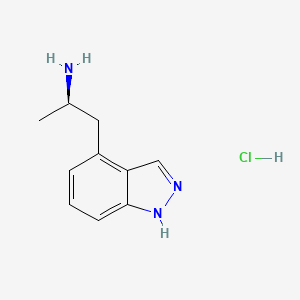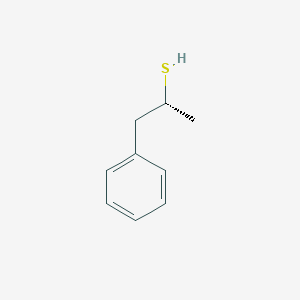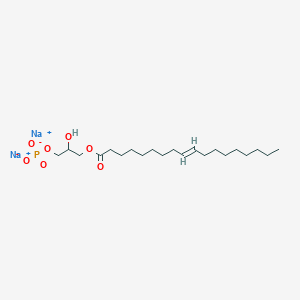
Sodium 2-hydroxy-3-(octadec-9-enoyloxy)propyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-hydroxy-3-(octadec-9-enoyloxy)propyl phosphate is a complex organic compound with significant applications in various scientific fields. It is known for its role in biological processes and its utility in industrial applications. The compound is characterized by its unique structure, which includes a phosphate group, a hydroxy group, and a long-chain fatty acid ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-hydroxy-3-(octadec-9-enoyloxy)propyl phosphate typically involves the esterification of glycerol with oleic acid, followed by phosphorylation. The process can be summarized in the following steps:
Esterification: Glycerol reacts with oleic acid in the presence of a catalyst such as sulfuric acid to form 2-hydroxy-3-(octadec-9-enoyloxy)propyl ester.
Phosphorylation: The ester is then treated with phosphoric acid or a phosphorylating agent like phosphorus oxychloride to introduce the phosphate group, resulting in the formation of the target compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction conditions such as temperature, pressure, and pH to optimize the conversion rates and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-hydroxy-3-(octadec-9-enoyloxy)propyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, leading to the formation of different phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include various phosphorylated derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium 2-hydroxy-3-(octadec-9-enoyloxy)propyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound plays a role in cell signaling pathways and is used in studies related to lipid metabolism and membrane biology.
Medicine: It has potential therapeutic applications, particularly in drug delivery systems and as a component of lipid-based formulations.
Industry: The compound is used in the formulation of cosmetics, detergents, and emulsifiers due to its surfactant properties.
Wirkmechanismus
The mechanism by which sodium 2-hydroxy-3-(octadec-9-enoyloxy)propyl phosphate exerts its effects involves its interaction with cellular membranes and proteins. The compound can modulate membrane fluidity and permeability, influencing various cellular processes. It also acts as a ligand for specific receptors, triggering signaling pathways that regulate cell proliferation, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Sodium 2-hydroxy-3-(octadec-9-enoyloxy)propyl phosphate can be compared with other similar compounds such as:
Lysophosphatidic Acid (LPA): Both compounds share structural similarities and participate in similar biological processes, but this compound has unique surfactant properties.
Phosphatidic Acid (PA): While PA is a key intermediate in lipid biosynthesis, this compound is more specialized in its applications.
Glycerophosphates: These compounds are structurally related but differ in their fatty acid composition and specific biological roles.
The uniqueness of this compound lies in its combination of a long-chain fatty acid ester with a phosphate group, providing distinct physicochemical properties and biological activities.
Eigenschaften
Molekularformel |
C21H39Na2O7P |
|---|---|
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
disodium;[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C21H41O7P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);;/q;2*+1/p-2/b10-9+;; |
InChI-Schlüssel |
HQQQHMUTGRTSKR-TTWKNDKESA-L |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[Na+].[Na+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


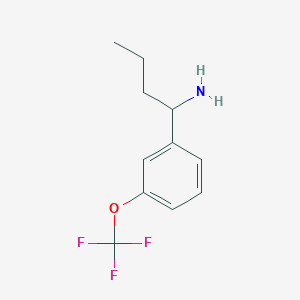


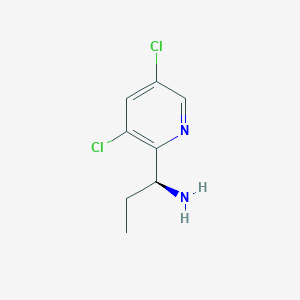
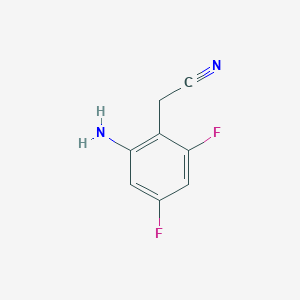
![2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12964920.png)
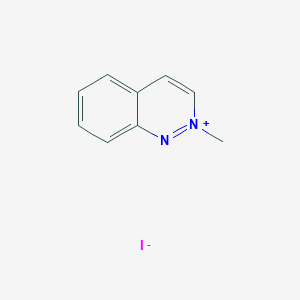
![2,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B12964945.png)
